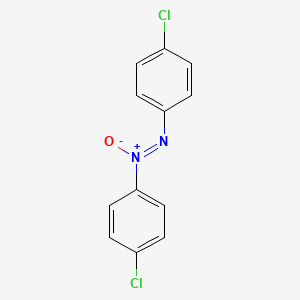

4,4'-Dichloroazoxybenzene

Description

Contextual Significance in Environmental and Chemical Sciences

In environmental science, the significance of 4,4'-dichloroazoxybenzene stems primarily from its role as a transformation product of other widely used chemicals. It is recognized as a metabolite of the post-emergence herbicide propanil (B472794) (3',4'-dichloropropionanilide), which is used extensively in agriculture, particularly in rice cultivation. who.intnih.govherts.ac.ukagropages.com Propanil can biodegrade in soil to 3,4-dichloroaniline (B118046), which can then undergo further transformation to form azoxybenzene (B3421426) derivatives, including this compound. who.int Similarly, it is a known metabolite derived from the microbial oxidation of 4-chloroaniline (B138754), an industrial chemical that can also covalently bond with humates in soil. echemi.comacs.orglookchem.com The formation of this compound in soil and water systems makes its environmental fate, persistence, and potential ecological impact an important area of study. echemi.comepa.gov

In the realm of chemical sciences, this compound is often studied as an example of an azoxy compound. Its synthesis is a subject of research, with methods including the reduction of corresponding nitro compounds or the oxidation of azobenzene (B91143) derivatives. For instance, it can be formed through the reduction of 4-chloronitrosobenzene. nih.gov Conversely, it is also known as an undesirable byproduct in certain industrial reactions, such as in the synthesis of p-nitrophenetole from p-chloronitrobenzene. phasetransfer.com The drive to minimize such chlorinated aromatic waste has spurred research into cleaner and more efficient synthetic routes using techniques like phase-transfer catalysis. phasetransfer.com

Scope and Objectives of Current Research Themes

Current research on this compound is multifaceted, addressing its environmental behavior, analytical detection, and synthesis. A primary objective is to understand its formation and degradation pathways in the environment. Studies focus on the conditions under which it is formed from precursors like propanil and 4-chloroaniline and its subsequent fate, including potential degradation by microorganisms or photochemical processes. who.intechemi.comacs.org

A significant area of research is the development of robust and sensitive analytical methods for its detection and quantification in complex environmental matrices like soil and water. cdc.govcdc.goveuropa.eu The goal is to create reliable monitoring tools to assess its presence and concentration. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography coupled with Mass Spectrometry (GC/MS) are commonly employed and refined for this purpose. cdc.govwur.nl

Analytical Methods for this compound

| Technique | Detector | Context of Use | Source |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | UV Detector | Separation and quantification of azoxy compounds. | cdc.gov |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Recommended by the EPA for selectivity and sensitivity in identifying organic compounds. | cdc.gov |

| Gas Chromatography (GC) | Electron Capture (ECD), Nitrogen-Phosphorus (NPD) | Used for selective detection in environmental samples. | cdc.gov |

Furthermore, research aims to elucidate the biological activities and potential toxicological effects of this compound. pjoes.comwur.nlresearchgate.net Studies have investigated its genotoxic potential, with findings indicating that exposure can lead to increases in micronuclei formation in mice, highlighting the need to understand its impact on living organisms.

Finally, another key objective within chemical synthesis research is the development of greener and more efficient methods for producing azoxybenzenes while minimizing hazardous byproducts. mdpi.com This includes exploring alternative reducing agents, such as potassium borohydride (B1222165) in aqueous solutions with a phase transfer catalyst, to create more environmentally benign synthetic pathways. mdpi.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-chlorophenyl)-(4-chlorophenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O/c13-9-1-5-11(6-2-9)15-16(17)12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAZIJPSESMWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)Cl)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073210 | |

| Record name | 4,4'-Dichloroazoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] | |

| Record name | 4,4'-Dichloroazoxybenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3259 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

614-26-6, 21650-66-8, 71297-93-3 | |

| Record name | 4,4'-Dichloroazoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dichloroazoxybenzene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021650668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dichloroazoxybenzene, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071297933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-DICHLOROAZOXYBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dichloroazoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diazene, bis(4-chlorophenyl)-, 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DICHLOROAZOXYBENZENE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAV0B510XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-DICHLOROAZOXYBENZENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH8662LY1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-DICHLOROAZOXYBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Pathways and Formation Mechanisms

Biogenic and Environmental Formation

The formation of 4,4'-dichloroazoxybenzene in the environment is a complex process driven by microbial activity and chemical reactions involving precursor compounds.

Microbial Transformation of Precursor Compounds

Microorganisms play a significant role in the transformation of anthropogenic compounds in the environment. Certain fungi and algae possess metabolic pathways capable of converting chlorinated anilines into more complex molecules like this compound.

The soil fungus Fusarium oxysporum is known to metabolize various xenobiotics, including chlorinated anilines. Research has demonstrated the ability of Fusarium oxysporum to transform 3,4-dichloroaniline (B118046) (3,4-DCA), a common industrial chemical and degradation product of some herbicides, into 3,3',4,4'-tetrachloroazoxybenzene (B1211628). datapdf.com The formation of this compound is a direct result of the metabolism of p-chloroaniline.

The metabolic pathway is believed to involve the oxidation of the aniline (B41778) to form reactive intermediates. Specifically, the transformation of 3,4-DCA by F. oxysporum likely proceeds through the formation of 3,4-dichlorophenylhydroxylamine and 3,4-dichloronitrosobenzene. datapdf.com The condensation of these intermediates leads to the formation of the azoxy linkage. One proposed mechanism is the condensation of two molecules of 3,4-dichlorophenylhydroxylamine, or the condensation of one molecule of 3,4-dichlorophenylhydroxylamine with one molecule of 3,4-dichloronitrosobenzene. datapdf.com In cultures of Fusarium species metabolizing 3,4-DCA, tetrachloroazoxybenzene was identified as a minor but persistent metabolite. researchgate.net

Table 1: Metabolites of 3,4-Dichloroaniline in Fusarium Cultures. researchgate.net

| Metabolite | Persistence (Half-life in days) |

| 3,4-dichloroacetanilide | Not specified |

| dichloroquinolines | Not specified |

| tetrachloroazobenzene | 8.3 - 30.9 |

| tetracloroazoxybenzene | 8.3 - 30.9 |

| 3,4-dichloronitrobenzene | 8.3 - 30.9 |

Algae are also capable of transforming aromatic amines. While specific studies on Chlorella fusca rubra and this compound formation are limited, research on other algae has shown the production of azoxy compounds from chlorinated anilines. For instance, metabolites isolated from algal cultures exposed to p-chloroaniline included p,p'-dichloroazoxybenzene. ijcrar.com The green alga Chlorella fusca has been shown to bioaccumulate aromatic amines like benzidine, indicating an interaction between the alga and this class of compounds. canada.ca The bioconcentration factor for aniline in Chlorella fusca has been reported as 4 over a 1-day period. canada.ca This suggests that while direct metabolic conversion to azoxybenzenes by Chlorella fusca is not definitively documented, the uptake of precursor anilines is a critical first step.

Oxidative Condensation Reactions of Related Intermediates

The formation of this compound can also occur through abiotic chemical reactions in the environment, specifically through the oxidative condensation of precursor molecules like 3,4-dichloroaniline. This process is often mediated by enzymes present in the soil, such as peroxidases. smolecule.com

The mechanistic pathway for the oxidative coupling of 3,4-dichloroaniline involves the formation of aminyl radicals. smolecule.com These highly reactive radicals then undergo coupling reactions to create the nitrogen-nitrogen double bond characteristic of azo compounds. Subsequent oxidation leads to the formation of the azoxy group. This process is distinct from the oxidative coupling of phenolic compounds, which primarily results in the formation of carbon-carbon and carbon-oxygen bonds. smolecule.com

Chemical Synthesis Routes and Impurity Formation

This compound is not typically synthesized as a primary product but rather appears as an impurity or byproduct in various industrial chemical processes.

Industrial Precursor Role and Byproduct Analysis

The primary industrial relevance of chloroanilines, such as 3,4-dichloroaniline, is as intermediates in the synthesis of a variety of products, including herbicides, dyes, and pharmaceuticals. nih.gov For example, 3,4-dichloroaniline is a key precursor in the manufacture of the herbicide propanil (B472794). researchgate.netgoogle.com

During the production of 3,4-dichloroaniline itself, which is typically synthesized by the hydrogenation of 3,4-dichloronitrobenzene, several byproducts can be formed. google.comchemicalbook.com These can include other isomers of dichloroaniline, such as 2,3-dichloroaniline (B127971) and 2,5-dichloroaniline. google.com Incomplete reduction of the nitro group can also lead to the formation of 3,3',4,4'-tetrachlorohydrazobenzene as an impurity in the final 3,4-dichloroaniline product. google.com

Furthermore, during the synthesis of herbicides derived from 3,4-dichloroaniline, such as propanil, and through the environmental degradation of these herbicides, condensation reactions can occur, leading to the formation of azoxy and azo compounds. researchgate.netscispace.com 3,3',4,4'-Tetrachloroazobenzene (B1205647) and 3,3',4,4'-tetrachloroazoxybenzene have been identified as contaminants in industrial grade 3,4-DCA and as byproducts of propanil degradation. researchgate.netindustrialchemicals.gov.au The formation of these compounds is attributed to the oxidative coupling of the 3,4-dichloroaniline intermediate. smolecule.com

Table 2: Common Industrial Chemicals and Byproducts Related to this compound.

| Compound Name | Role/Context |

| 3,4-Dichloroaniline | Precursor for herbicides (e.g., propanil), dyes. nih.gov |

| Propanil | Herbicide synthesized from 3,4-dichloroaniline. google.com |

| 3,3',4,4'-Tetrachloroazobenzene | Byproduct in propanil degradation; contaminant of industrial 3,4-DCA. researchgate.netindustrialchemicals.gov.au |

| This compound | Metabolite of p-chloroaniline in algae. ijcrar.com |

| 2,3-Dichloroaniline | Isomeric impurity in 3,4-dichloroaniline synthesis. google.com |

| 2,5-Dichloroaniline | Isomeric impurity in 3,4-dichloroaniline synthesis. google.com |

| 3,3',4,4'-Tetrachlorohydrazobenzene | Impurity from incomplete reduction in 3,4-dichloroaniline synthesis. google.com |

Novel Synthetic Methodologies for Related Azoxybenzenes

Recent research has focused on developing more efficient, economical, and environmentally friendly methods for synthesizing the broader class of azoxybenzenes. These novel approaches often employ new catalytic systems and greener solvents.

One such method is the reductive coupling of 4-n-alkoxynitrobenzenes using zinc powder and ammonium (B1175870) chloride in an aqueous ethanol (B145695) medium at ambient temperature. mst.edutandfonline.com This operationally simple, single-step synthesis is particularly effective for producing long-chain symmetrical 4,4'-bis(n-alkoxy)azoxybenzenes and is considered economical and rapid. tandfonline.com

A sustainable, transition-metal-free approach utilizes N,N-Diisopropylethylamine (DIPEA) as a cost-effective catalyst. acs.org This method can be applied to the reductive dimerization of nitrosobenzenes or the one-pot oxidation and reductive dimerization of anilines. A key advantage is the use of water as a green solvent at room temperature, making the process attractive for industrial applications. acs.org

Another innovative technique involves the reduction of nitroarenes using potassium borohydride (B1222165) (KBH₄) in an aqueous solution. mdpi.com The reaction is facilitated by Poly(ethylene glycol)-400 (PEG-400) acting as a phase transfer catalyst. This system avoids the use of pure organic solvents and heavy metal catalysts. mdpi.com The presence of electron-withdrawing substituents, such as the chloro-group in chloronitrobenzene, has been found to promote the formation of azoxybenzene (B3421426) products in this system. mdpi.com

| Methodology | Key Features | Starting Materials | Target Compounds | Reference |

| Reductive Coupling | Zinc powder, NH₄Cl, aqueous ethanol, ambient temp. | 4-n-Alkoxynitrobenzenes | Symmetrical 4,4'-bis(n-alkoxy)azoxybenzenes | mst.edutandfonline.com |

| DIPEA-Catalyzed Dimerization | Transition-metal-free, DIPEA catalyst, water solvent, room temp. | Nitrosobenzenes or Anilines | Substituted Azoxybenzenes | acs.org |

| Phase Transfer Catalysis | KBH₄ reducing agent, PEG-400 catalyst, aqueous solution | Nitroarenes | Substituted Azoxybenzenes | mdpi.com |

Environmental Fate and Transport Studies

Biodegradation Kinetics and Pathways in Environmental Compartments

Biodegradation is a primary mechanism for the transformation of organic pollutants in the environment. The susceptibility of 4,4'-Dichloroazoxybenzene to microbial attack determines its persistence in soil and aquatic systems.

The presence and transformation of this compound in soil are closely linked to the microbial degradation of certain chlorinated aniline-based herbicides. Research has shown that this compound is a significant intermediate product formed during the microbial oxidation of 4-chloroaniline (B138754). The soil fungus Fusarium oxysporum has been identified as capable of metabolizing 4-chloroaniline, leading to the formation of this compound as well as its reduced counterpart, 4,4'-dichloroazobenzene. acs.org

The formation of this compound in soil is believed to occur through the oxidative condensation of two molecules of 4-chlorophenylhydroxylamine (B1217613) or by the condensation of 4-chlorophenylhydroxylamine with 4-chloronitrosobenzene, both of which are earlier intermediates in the oxidation pathway of 4-chloroaniline. acs.org While its formation is well-documented, specific kinetic studies detailing the half-life and degradation rates of this compound in soil are not extensively available. However, the persistence of related chlorinated aromatic compounds suggests that degradation can be slow, influenced by factors such as soil organic matter content, microbial population density, and redox conditions. nih.govmdpi.com

| Finding | Organism/System | Details | Reference |

|---|---|---|---|

| Formation from 4-chloroaniline | Fusarium oxysporum (soil fungus) | Identified as a major metabolite from the oxidation of the aromatic amine group of 4-chloroaniline. | acs.org |

| Proposed Formation Pathway | Microbial Oxidation | Formed via condensation of 4-chlorophenylhydroxylamine and/or 4-chloronitrosobenzene. | acs.org |

In aquatic environments, particularly in anaerobic sediments, azoxy compounds and their azo analogues can undergo slow degradation. Studies on the closely related compound, 4,4'-dichloroazobenzene, provide insight into the likely fate of this compound in these systems. Under anaerobic conditions in combined sediment-water microcosms, 4,4'-dichloroazobenzene was observed to degrade slowly. nih.gov

| Compound | System | Condition | Rate Constant | Half-Life | Reference |

|---|---|---|---|---|---|

| 4,4'-Dichloroazobenzene* | Sediment-Water Microcosm | Anaerobic | 8.6 x 10-3 day-1 | 80 days | nih.gov |

The degradation pathway of this compound is intrinsically linked to the metabolism of its precursor, 4-chloroaniline, and its reduction product, 4,4'-dichloroazobenzene.

Key identified and proposed intermediates in the environmental transformation of this compound include:

4,4'-Dichloroazobenzene : This is a direct reduction product of this compound. Its formation has been observed in microbial cultures metabolizing 4-chloroaniline and is considered a likely first step in the anaerobic degradation of the azoxy compound. acs.org

4-Chloroaniline : Further reduction of the azo bridge in 4,4'-dichloroazobenzene would lead to the cleavage of the molecule, yielding 4-chloroaniline. This compound is a known environmental contaminant that can be further mineralized by various microorganisms.

4-Chlorophenylhydroxylamine and 4-Chloronitrosobenzene : These compounds are precursors in the microbial formation of this compound from 4-chloroaniline and could potentially be formed during its degradation under certain conditions. acs.org

Dichlorocatechol : The degradation of chlorinated aromatic rings often proceeds via hydroxylation. For instance, the degradation of 1,4-dichlorobenzene (B42874) can lead to the formation of dichlorocatechol, suggesting a possible downstream product if the aromatic rings of this compound are cleaved and hydroxylated. ethz.chnih.gov

| Product/Intermediate | Relationship to this compound | Evidence/Pathway | Reference |

|---|---|---|---|

| 4,4'-Dichloroazobenzene | Direct Reduction Product | Observed as a co-metabolite with this compound from 4-chloroaniline degradation. Can be formed by reduction of the azoxy group. | acs.org |

| 4-Chloroaniline | Potential Reduction Product | Formed from the reductive cleavage of the azo bridge in 4,4'-dichloroazobenzene. | acs.org |

| 4-Chlorophenylhydroxylamine | Precursor/Potential Intermediate | An intermediate in the microbial formation of this compound. | acs.org |

| 4-Chloronitrosobenzene | Precursor/Potential Intermediate | An intermediate in the microbial formation of this compound. | acs.org |

Abiotic Transformation Processes

In addition to microbial degradation, abiotic processes such as photolysis and hydrolysis can contribute to the transformation of chemical compounds in the environment.

Azoxy compounds, like their azobenzene (B91143) counterparts, are known to interact with sunlight. The primary photochemical process for azobenzenes is a reversible E/Z (trans/cis) isomerization upon irradiation with UV or visible light. d-nb.info It is highly probable that this compound undergoes similar photoisomerization reactions. While this process alters the molecule's spatial configuration, it does not represent complete degradation.

True photolytic degradation involves the breakdown of the molecule into smaller products. For the related compound 4,4'-dichloroazobenzene, reaction with photochemically-produced hydroxyl radicals in the atmosphere is an estimated degradation pathway, with a calculated atmospheric half-life of 15 days. nih.gov While specific studies on the photolytic quantum yield and degradation products of this compound in soil or water are limited, its aromatic structure suggests it is susceptible to photodegradation, particularly in sunlit surface waters or on soil surfaces.

Hydrolysis is a chemical reaction with water that can be a significant degradation pathway for compounds with susceptible functional groups. However, the azoxy functional group is generally stable and not prone to hydrolysis under typical environmental pH conditions (pH 5-9).

Assessments for the related compound, 4,4'-dichloroazobenzene, indicate that it is not expected to undergo hydrolysis in the environment due to the absence of hydrolyzable functional groups. nih.gov Given the chemical similarity and the stability of the azoxy linkage, this compound is also expected to be hydrolytically stable, and this process is not considered a significant environmental fate pathway.

Environmental Distribution and Mobility

The environmental distribution and mobility of this compound are governed by its physicochemical properties, which influence its partitioning between soil, water, and air. Key processes determining its movement and residence in various environmental compartments include adsorption to soil and sediment particles and volatilization from surfaces.

The mobility of this compound in soil and aquatic environments is significantly influenced by its tendency to adsorb to the organic fraction of soil and sediment particles. This behavior is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For the closely related compound 4,4'-dichloroazobenzene, the estimated Koc value is 5100 L/kg. nih.gov

A high Koc value, such as the one estimated, suggests that the compound will be largely immobile in soil and is expected to strongly adsorb to suspended solids and sediment in water. nih.gov This strong adsorption reduces its concentration in the dissolved phase, thereby limiting its potential for leaching into groundwater. The mobility of chemical compounds in soil can be classified based on their Koc values.

Table 1: Soil Mobility Classification Based on Koc Values

| Mobility Class | Koc Range (L/kg) |

|---|---|

| Very High | 0 - 50 |

| High | 50 - 150 |

| Medium | 150 - 500 |

| Low | 500 - 2000 |

| Slight | 2000 - 5000 |

Data sourced from McCall et al. classification scheme. chemsafetypro.com

Based on this classification, with an estimated Koc of 5100 L/kg, this compound is expected to be immobile in soil environments. nih.govchemsafetypro.com This immobility implies that the compound is likely to persist in the upper layers of soil and sediment where it is deposited, with a low potential for transport to deeper soil horizons or groundwater. Desorption, the process by which a substance is released from a sorbed state, is consequently expected to be a slow and limited process for this compound. The strong binding to soil and sediment organic matter suggests that its bioavailability and potential for degradation may also be reduced.

Volatilization is a key process that dictates the transfer of a chemical from soil or water surfaces to the atmosphere. The potential for a compound to volatilize is largely determined by its Henry's Law constant. For the related compound 4,4'-dichloroazobenzene, the estimated Henry's Law constant is 8.1 x 10⁻⁶ atm-m³/mol. nih.gov

This value indicates that volatilization from moist soil and water surfaces is expected to be a significant environmental fate process. nih.gov The rate of volatilization can be estimated for different environmental scenarios. For instance, based on this Henry's Law constant, the volatilization half-life from a model river (1 meter deep, with a current of 1 m/sec and a wind speed of 3 m/sec) is estimated to be approximately 3.5 days. nih.gov In a model lake scenario (1 meter deep, with a current of 0.05 m/sec and a wind speed of 0.5 m/sec), the estimated volatilization half-life is significantly longer, at around 44 days. nih.gov

Conversely, volatilization from dry soil surfaces is not expected to be a major dissipation pathway. nih.gov This is due to the compound's estimated low vapor pressure (6.6 x 10⁻⁵ mm Hg), which limits its ability to transition into the gas phase in the absence of water. nih.gov The presence of moisture on soil surfaces is crucial as it competes with the organic compound for adsorption sites, thereby increasing the amount of the chemical available for volatilization.

Table 2: Estimated Volatilization Potential of this compound's Analogue

| Parameter | Estimated Value | Implication |

|---|---|---|

| Henry's Law Constant | 8.1 x 10⁻⁶ atm-m³/mol | Volatilization from water surfaces is expected. nih.gov |

| Volatilization Half-Life (Model River) | 3.5 days | Significant potential for volatilization from moving water bodies. nih.gov |

| Volatilization Half-Life (Model Lake) | 44 days | Slower, but still relevant, volatilization from still water bodies. nih.gov |

Data is for the analogue compound 4,4'-dichloroazobenzene and is based on estimation methods. nih.gov

Ecotoxicological Investigations and Mechanistic Understanding

Cellular and Sub-Organismal Toxicological Effects

Mutagenicity Studies (e.g., Salmonella typhimurium assays)

Azo dyes and their derivatives have been a subject of mutagenicity testing using bacterial reverse mutation assays, such as the Salmonella typhimurium test (Ames test). nih.gov This test assesses the ability of a chemical to induce mutations in different strains of Salmonella typhimurium. nih.govresearchgate.netre-place.be For instance, some azo dyes like chrysoidin and sudan 2 have shown mutagenic properties, but only after metabolic activation by a rat liver preparation. nih.gov The mutagenic activity of such compounds is often linked to their reduction products, which can be aromatic amines. nih.gov Studies on various ring-substituted anilines have indicated that mutagenic activity often requires at least two amino or nitro group substitutions on the benzene (B151609) ring. nih.gov The bacterial strains themselves, as well as the liver enzyme preparations, can play a role in the activation of these chemicals. nih.gov

The standard Salmonella mutagenicity test often employs strains like TA1535 and TA100, which detect base-pair substitution mutations, and strains like TA97 and TA98 for frameshift mutations. researchgate.netre-place.be Some chemicals may show positive results in one strain but not another, highlighting the importance of using a battery of tester strains. researchgate.net For example, out of 659 chemicals evaluated by the National Toxicology Program, 36 were positive in strain TA1535 but not in TA100. researchgate.net

| Mutagenicity Test System | Key Findings for Related Compounds | References |

| Salmonella typhimurium assay (Ames test) | Some azo dyes show mutagenicity after metabolic activation. | nih.gov |

| Mutagenic activity can be linked to their aromatic amine reduction products. | nih.gov | |

| Mutagenicity in anilines often requires at least two amino or nitro substitutions. | nih.gov | |

| Different tester strains (e.g., TA1535, TA100, TA97, TA98) show varying sensitivities. | researchgate.netre-place.be |

Molecular Mechanisms of Biological Interaction (e.g., anti-androgenic activity for related compounds)

Research has explored the anti-androgenic activity of substituted azo- and azoxy-benzene derivatives. jst.go.jpacs.org This activity is typically assessed by examining the growth-inhibiting effect on androgen-dependent cell lines and the binding affinity to the nuclear androgen receptor. jst.go.jpacs.org While many azo and azoxy compounds exhibit general cell toxicity, some have demonstrated potent anti-androgenic activity without significant cytotoxicity. jst.go.jpacs.org Notably, compounds such as 4,4'-dinitroazobenzene (B14157291) and 2,2'-dichloroazoxybenzene (B76223) have been identified as having such properties. jst.go.jpacs.org

Environmental contaminants with anti-androgenic properties are of concern as they can interfere with the endocrine systems of wildlife and humans. wikipedia.org These endocrine disruptors can act as antagonists to androgen receptors, thereby inhibiting the expression of androgen-activated genes. wikipedia.org For example, exposure to certain pesticides with anti-androgenic activity has been shown to cause reproductive development issues in laboratory animals. wikipedia.org

Higher-Tier Ecotoxicology and Ecosystem Impacts

Aquatic Ecotoxicity Assessments (e.g., algae, daphnia, fish models)

Assessing the aquatic toxicity of chemicals is crucial for understanding their environmental risk. Standardized tests are conducted on organisms from different trophic levels, including algae, invertebrates like Daphnia, and fish. nih.goveuropa.eu These tests determine endpoints such as growth inhibition in algae, immobilization in Daphnia, and mortality in fish. nih.govconcawe.eu For poorly soluble substances, tests are often performed using water accommodated fractions (WAFs). concawe.eu

The sensitivity to a particular chemical can vary significantly among different aquatic organisms. For instance, in tests with kerosine samples, algae and Daphnia appeared to be more sensitive than fish. concawe.eu The results of these single-species tests are used to estimate predicted no-effect concentrations (PNECs) for risk assessment. nih.gov

| Test Organism | Endpoint | Standard Guideline (Example) | References |

| Algae (e.g., Pseudokirchneriella subcapitata) | 72-hour Growth Inhibition | OECD 201 | europa.euivami.com |

| Daphnia magna (Water flea) | 48-hour Immobilization (Acute) | OECD 202 | europa.euivami.com |

| 21-day Reproduction (Chronic) | OECD 211 | ivami.comlabanalysis.it | |

| Fish (e.g., Zebrafish, Rainbow trout) | 96-hour Mortality (Acute) | OECD 203 | europa.euivami.com |

Terrestrial Ecotoxicity Assessments (e.g., soil organisms, plants)

The potential impact of chemical substances on terrestrial ecosystems is evaluated through tests on soil organisms and plants. labanalysis.ithse.gov.uk Standard test species include earthworms (Eisenia fetida), springtails (Folsomia candida), and predatory mites (Hypoaspis aculeifer). hse.gov.uk For soil microorganisms, the nitrogen transformation test is a standard method to assess effects on nutrient cycling. hse.gov.uk Plant toxicity is evaluated through germination and early growth tests. ivami.com

The fate of a chemical in the soil, including its potential to adsorb to soil particles or volatilize, is a key factor in its terrestrial ecotoxicity. nih.gov For instance, 4,4'-dichloroazobenzene is expected to be immobile in soil due to its high estimated Koc value. nih.gov

| Test Organism/System | Endpoint | Standard Guideline (Example) | References |

| Earthworm (Eisenia fetida) | Acute Toxicity | OECD 207 | ivami.comlabanalysis.it |

| Reproduction | OECD 222 | labanalysis.ithse.gov.uk | |

| Soil Microorganisms | Nitrogen Transformation | OECD 216 | labanalysis.ithse.gov.uk |

| Terrestrial Plants | Seedling Emergence and Growth | OECD 208 | ivami.com |

| Collembola (Folsomia candida) | Reproduction | OECD 232 | hse.gov.uk |

| Predatory Mite (Hypoaspis aculeifer) | Reproduction | OECD 226 | hse.gov.uk |

Multi-Species and Community-Level Effects

While single-species tests provide fundamental toxicity data, the real-world impact of a chemical is on complex communities of interacting species. researchgate.netnih.govnsf.gov The effects of a chemical on a community can be more than the sum of its effects on individual species due to indirect effects and interactions between species. nih.gov For example, the presence of one species can alter the sensitivity of another to a toxicant. researchgate.net

Community composition, which refers to the presence and relative abundance of different species, can be a stronger determinant of ecosystem properties like productivity and resistance to disturbance than species richness alone. nsf.gov Understanding how chemical stressors affect these complex interactions is an active area of research. nih.govnih.gov The introduction of a toxic substance can alter competitive balances and predator-prey dynamics, leading to shifts in community structure and function. researchgate.netbiorxiv.org

Predictive Ecotoxicology Approaches

In the absence of extensive empirical data, predictive ecotoxicology offers valuable tools for estimating the potential environmental hazards of chemical compounds. These approaches, primarily centered around computational models, are crucial for prioritizing substances for further testing and for regulatory risk assessment. fera.co.uknih.govnih.gov For 4,4'-Dichloroazoxybenzene, a compound with limited publicly available ecotoxicological data, these predictive methods provide a foundational understanding of its likely environmental behavior and impact.

Quantitative Structure-Toxicity Relationships (QSTR) Modeling

Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools that correlate the structural or physicochemical properties of a chemical with its ecotoxicological effects. nih.govnih.gov These models are built upon the principle that the toxicity of a substance is a function of its molecular structure. nih.gov For a compound like this compound, which belongs to the class of halogenated aromatic azo compounds, QSTR models developed for these general chemical classes can provide initial toxicity estimates. nih.goveuropa.eu

The development of a QSTR model involves several key steps:

Data Collection: A training set of structurally similar compounds with known experimental toxicity data is compiled. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical's structural, physical, or chemical properties, are calculated for each compound in the training set. nih.gov Common descriptors include the octanol-water partition coefficient (log Kow), molecular weight, and quantum chemical parameters. nih.govepa.gov

Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical relationship between the molecular descriptors and the observed toxicity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

Table 1: Key Molecular Descriptors in QSTR for Aromatic Compounds

| Descriptor Category | Specific Descriptor Example | Relevance to Toxicity Prediction |

| Hydrophobicity | log Kow (Octanol-Water Partition Coefficient) | Indicates the tendency of a chemical to bioaccumulate in fatty tissues of organisms. nih.gov |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to the electrophilicity of a molecule and its potential to react with biological macromolecules. nih.gov |

| Steric/Topological | Molecular Weight | Provides a basic measure of the size of the molecule, which can influence its transport and interaction with biological systems. |

| Structural Alerts | Presence of functional groups (e.g., -Cl, -N=N-) | Certain substructures are known to be associated with specific toxic mechanisms. nih.govcanada.ca |

In Silico Tools and Databases for Ecotoxicity Prediction

A variety of in silico tools and databases are available to predict the ecotoxicity of chemicals, providing a cost-effective and ethical alternative to animal testing. fera.co.ukri.se These platforms often integrate multiple QSTR models and other predictive algorithms to estimate toxicity across different species and endpoints. nih.govnih.gov For a compound like this compound, these tools can be used to generate initial hazard profiles.

Several prominent and publicly accessible tools are widely used in regulatory and research settings:

Toxicity Estimation Software Tool (T.E.S.T.) : Developed by the U.S. Environmental Protection Agency (EPA), T.E.S.T. uses various QSAR methodologies to estimate the toxicity of chemicals. epa.govresearchgate.net It includes models for predicting acute toxicity to aquatic organisms such as the fathead minnow (Pimephales promelas) and Daphnia magna. epa.gov The tool employs a consensus method, which averages the predictions from multiple models to provide a more robust estimate. epa.govresearchgate.net

Ecological Structure Activity Relationships (ECOSAR) : Also from the U.S. EPA, ECOSAR predicts the aquatic toxicity of chemicals by grouping them into classes of similar structures. epa.govepa.gov It provides estimates for acute and chronic toxicity to fish, aquatic invertebrates, and algae. epa.gov For a given chemical, ECOSAR identifies the relevant chemical class and applies the corresponding QSAR to predict toxicity values. epa.govepa.gov

VEGA (Virtual models for property Evaluation of chemicals within a Global Architecture) : VEGA is a platform that provides a collection of QSAR models for predicting toxicological and ecotoxicological endpoints. nih.govceur-ws.org It includes models for various endpoints, such as fish acute toxicity, and provides an "Applicability Domain Index" to assess the reliability of the prediction for a specific chemical. ceur-ws.orgd-nb.info

OECD QSAR Toolbox : This is a software application intended to facilitate the use of (Q)SARs in regulatory contexts. qsartoolbox.orgoasis-lmc.org It allows users to group chemicals into categories based on structural similarity and mechanism of action, and to fill data gaps by reading across from analogous compounds. europa.euqsartoolbox.org The Toolbox integrates various databases and profiling tools to support chemical hazard assessment. qsartoolbox.org

These tools can be used to generate preliminary ecotoxicity data for this compound by inputting its chemical structure (e.g., as a SMILES string). The predictions would be based on models developed for relevant chemical classes, such as neutral organics or more specific classes of aromatic or halogenated compounds. nih.govnih.gov

Table 2: Overview of Selected In Silico Ecotoxicity Prediction Tools

| Tool Name | Developer/Provider | Key Features | Relevant Endpoints for Ecotoxicity |

| T.E.S.T. (Toxicity Estimation Software Tool) | U.S. Environmental Protection Agency (EPA) | Uses multiple QSAR methods, consensus predictions. epa.govresearchgate.net | Acute toxicity (LC50) for fathead minnow, Daphnia magna; developmental toxicity. epa.gov |

| ECOSAR (Ecological Structure Activity Relationships) | U.S. Environmental Protection Agency (EPA) | Class-based QSARs for aquatic toxicity. epa.govepa.gov | Acute and chronic toxicity to fish, aquatic invertebrates, and algae. epa.gov |

| VEGA | Mario Negri Institute for Pharmacological Research | Collection of QSAR models with applicability domain assessment. nih.govceur-ws.org | Fish acute toxicity, mutagenicity, carcinogenicity. nih.gov |

| OECD QSAR Toolbox | Organisation for Economic Co-operation and Development (OECD) | Chemical categorization, read-across, data gap filling. qsartoolbox.orgoasis-lmc.org | Aquatic toxicity, mutagenicity, skin sensitization. qsartoolbox.org |

It is important to note that while these predictive tools are powerful, their outputs are estimations and should be interpreted with caution, considering the model's applicability domain and the inherent uncertainties in prediction. fera.co.uknih.gov

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components within a mixture, a critical step in the analysis of 4,4'-dichloroazoxybenzene. openaccessjournals.comscite.ai High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used methods.

High-performance liquid chromatography (HPLC) is a powerful analytical tool used to separate, identify, and quantify compounds in a mixture. openaccessjournals.com It is particularly well-suited for the analysis of this compound. A reliable HPLC method has been developed for the separation and determination of disubstituted azoxybenzenes, including this compound. rdd.edu.iq This method is crucial for both in-process and final product quality control. rdd.edu.iq

A study demonstrated a successful separation of a mixture containing azoxybenzene (B3421426) and its derivatives, such as this compound, using reversed-phase HPLC. rdd.edu.iq The chromatographic separation was performed at 50°C with a mobile phase consisting of a methanol-water mixture (80-90% methanol). rdd.edu.iq This method exhibited high precision, with a relative error between 0.28% and 0.65%, and a low detection limit of 0.2 ng. rdd.edu.iq The use of isocratic reverse phase HPLC allows for a reliable and precise analysis of these compounds. rdd.edu.iq

The versatility of HPLC allows for various modes of separation based on the analyte's properties and the chosen stationary and mobile phases. ijsrtjournal.com For compounds like this compound, reversed-phase chromatography is often the method of choice, where a non-polar stationary phase is used with a polar mobile phase. wikipedia.org

| Parameter | Condition |

|---|---|

| Stationary Phase | Reversed-phase column |

| Mobile Phase | Methanol-water (80-90% v/v) |

| Temperature | 50°C |

| Detection Limit | 0.2 ng |

| Precision (Relative Error) | 0.28-0.65% |

Gas chromatography (GC) is another powerful separation technique, but its application to the analysis of azoxybenzenes, including this compound, requires careful consideration of the compounds' thermal stability. rdd.edu.iq The high temperatures used in GC can sometimes lead to the degradation of thermally labile compounds, which can affect the accuracy of the analysis. rdd.edu.iqchemijournal.com

For volatile and semi-volatile organic compounds, GC is a standard method. chemijournal.com However, the thermal instability of azoxybenzenes can make precise analysis by GC challenging. rdd.edu.iq To address this, specific detectors that are highly selective for halogenated compounds can be employed. A halogen-specific detector (XSD), for instance, can provide high selectivity and specificity for compounds like this compound, resulting in chromatograms with less noise. nih.gov This detector operates through oxidative pyrolysis, converting halogenated compounds into free halogens that can be measured. nih.gov

When analyzing halogenated volatile organic compounds, GC can be coupled with detectors like a photoionization detector (PID) for aromatic compounds and an electrolytic conductivity detector (HECD) for halogenated compounds. epa.gov This dual-detector setup can provide confirmatory information by comparing the relative responses. epa.gov

Mass Spectrometry Applications and Hyphenated Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When combined with a separation technique like GC or LC, it becomes a highly effective tool for identifying and quantifying compounds. saspublishers.com These combined methods are known as hyphenated techniques. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in metabolomics for the identification of volatile and derivatized non-volatile metabolites. thermofisher.comchemrxiv.org To analyze non-volatile metabolites by GC-MS, a chemical derivatization step is usually required to increase their volatility and thermal stability. thermofisher.comshimadzu.com

The strength of GC-MS lies in its ability to provide reproducible mass spectra, which can be compared against commercial or in-house spectral libraries for compound identification. thermofisher.comnih.gov This makes it a valuable tool for identifying metabolites of this compound in biological samples. The electron ionization (EI) source commonly used in GC-MS produces stable and reproducible fragmentation patterns, which are crucial for structural confirmation. thermofisher.com

The process of metabolite identification using GC-MS involves comparing the generated mass spectra with those in established libraries like NIST and Wiley. thermofisher.com While this is a powerful approach, challenges such as co-eluting peaks and the limited number of compounds in commercial libraries can exist. thermofisher.com

For a comprehensive structural elucidation of complex molecules and their metabolites, the combination of liquid chromatography with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy is exceptionally powerful. nih.gov LC-MS provides molecular weight information and fragmentation patterns, while NMR gives detailed insights into the molecular structure. nih.govresearchgate.net

LC-MS is a versatile technique capable of analyzing a wide range of compounds, from non-polar to polar molecules. chemijournal.com The development of tandem mass spectrometry (MS-MS) has further enhanced its capabilities by allowing for the fragmentation of molecular ions, which provides more detailed structural information. nih.govresearchgate.net

The integration of LC, MS, and NMR (LC-MS-NMR) creates an efficient platform for the analysis of small molecules in complex matrices. nih.gov This hyphenated technique can be operated in different modes, including on-flow, where MS and NMR data are acquired simultaneously, and stop-flow, where the flow is stopped to allow for longer NMR acquisition times for improved signal-to-noise ratios. nih.gov For trace analytes, techniques like LC-MS-SPE-NMR, which involves solid-phase extraction of the LC peak before NMR analysis, can be employed to overcome the inherent low sensitivity of NMR. nih.gov

This combined approach is particularly valuable for identifying unknown metabolites and for the dereplication process in natural product discovery, which aims to avoid the re-isolation of known compounds. nih.govnih.gov

Method Validation and Quality Control in Environmental and Biological Matrices

The validation of analytical methods is a critical process to ensure that a method is suitable for its intended purpose, providing reliable and accurate data. scispace.comnetpharmalab.es This is especially important when analyzing for trace levels of compounds like this compound in complex environmental and biological samples. upf.eduresearchgate.net

Method validation involves evaluating several key parameters, including linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). scispace.combiotecnologiebt.it These parameters ensure the method's performance and are often guided by international guidelines such as those from the International Council for Harmonisation (ICH). europa.eueuropa.eu

Linearity: Demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specific range. biotecnologiebt.it

Precision: Measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. biotecnologiebt.it

Accuracy: Assesses the closeness of the test results obtained by the method to the true value. scispace.com

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. europa.eu

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scispace.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.combiotecnologiebt.it

In environmental analysis, matrix effects, where components of the sample other than the analyte interfere with the measurement, are a significant challenge. upf.edumdpi.com Therefore, method validation must be performed in the relevant matrix (e.g., soil, water, plasma) to ensure the method's reliability. europa.eu For biological matrices, the evaluation of matrix effects from different sources is recommended to ensure the robustness of the method. europa.eu

Quality control (QC) samples are analyzed alongside study samples to ensure the continued validity of the analytical data. These QC samples are typically prepared at different concentration levels within the calibration range and are used to monitor the precision and accuracy of the method during routine analysis. nelac-institute.org

| Validation Parameter | Description |

|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |

| Accuracy | The closeness of test results obtained by the method to the true value. |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. |

| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. |

Sensitivity and Specificity Parameters

In analytical chemistry, specificity refers to the ability of a method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components. europa.euresearchgate.net For chromatographic methods, specificity is demonstrated by the successful separation of the analyte from other compounds, ensuring that no interferent co-elutes with the substance of interest. europa.euresearchgate.net

A study utilizing a reversed-phase HPLC method demonstrated effective separation of this compound from a mixture of other azoxybenzene derivatives. uobabylon.edu.iq The analysis was performed using a methanol-water mobile phase. uobabylon.edu.iq The high precision of this method, with a reported error of less than 0.3%, indicates a high degree of sensitivity and specificity for the target compound under the described conditions. uobabylon.edu.iq The ability to generate signals free from interference is a key feature of robust HPLC methods. researchgate.net

Quantification Limits and Accuracy

Accuracy denotes the closeness of test results to a true or accepted reference value, while the limit of quantification (LOQ) is the lowest concentration of an analyte that can be reliably determined with acceptable precision and accuracy. nih.gov The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise. nih.gov

For this compound, an HPLC method has been validated that provides specific quantification parameters. uobabylon.edu.iq The accuracy of this method was reported with a relative error percentage (Erel%) between 0.28% and 0.65%. uobabylon.edu.iq The detection limit for this compound using this method was established at 0.2 nanograms, highlighting the method's ability to quantify trace amounts of the compound. uobabylon.edu.iq

| Parameter | Reported Value | Analytical Method | Source |

|---|---|---|---|

| Detection Limit (DL) | 0.2 ng | High-Performance Liquid Chromatography (HPLC) | uobabylon.edu.iq |

| Accuracy (as Relative Error %) | 0.28% - 0.65% | High-Performance Liquid Chromatography (HPLC) | uobabylon.edu.iq |

Application of Radiolabeled Tracers in Environmental Fate Studies

Environmental fate studies are essential for determining the transport, transformation, and degradation of chemical substances in the environment. battelle.orgcriver.com The use of radiolabeled compounds, where a stable isotope in a molecule is replaced with a radioactive one, is a powerful technique in these investigations. battelle.orgfera.co.uk This methodology is recommended or required by regulatory bodies for many environmental fate studies. ecfr.govies-ltd.ch

Radiolabeling offers significant advantages, including the ability to perform an accurate mass balance, which tracks all parts of the applied substance as it moves and transforms within an environmental system. battelle.orgfera.co.uk This technique enables the clear identification of transformation pathways and intermediate products, provides lower detection limits, and is less susceptible to interference from other substances in the environmental matrix. battelle.org

Regulatory guidelines, such as those from the U.S. Environmental Protection Agency (EPA), specify when a radiolabeled pure active ingredient (PAIRA) is required for submission. ecfr.gov These studies are critical for assessing a compound's behavior in soil, water, and air. ecfr.govies-ltd.ch Key study types where radiolabeled tracers are applied include:

Degradation Studies : Investigating breakdown via hydrolysis and photodegradation. ecfr.gov

Metabolism Studies : Determining the rate and route of degradation in aerobic and anaerobic conditions in soil and aquatic environments (e.g., OECD 307 and 308). criver.comfera.co.uk

Mobility Studies : Assessing a chemical's tendency to move through the soil profile via leaching and adsorption/desorption experiments (e.g., OECD 106). criver.comfera.co.uk

The data below outlines the requirements for using radiolabeled active ingredients in various environmental fate studies as per U.S. regulatory standards.

| Guideline Number | Data Requirement | Use Pattern Application | Test Substance |

|---|---|---|---|

| 835.2120 | Hydrolysis | Terrestrial, Aquatic, Greenhouse, Forestry, Residential Outdoor | TGAI or PAIRA |

| 835.2240 | Photodegradation in water | Terrestrial, Aquatic, Forestry | TGAI or PAIRA |

| 835.2410 | Photodegradation on soil | Terrestrial, Forestry | TGAI or PAIRA |

| 835.4100 | Aerobic soil metabolism | Terrestrial, Aquatic, Greenhouse, Forestry, Residential Outdoor | TGAI or PAIRA |

| 835.4200 | Anaerobic soil metabolism | Terrestrial | TGAI or PAIRA |

| 835.4300 | Aerobic aquatic metabolism | Terrestrial, Aquatic, Forestry | TGAI or PAIRA |

| 835.4400 | Anaerobic aquatic metabolism | Terrestrial, Aquatic, Forestry | TGAI or PAIRA |

| 835.1240 | Leaching and adsorption/desorption | Terrestrial, Aquatic, Greenhouse, Forestry, Residential Outdoor | TGAI or PAIRA |

| TGAI = Technical grade of the active ingredient; PAIRA = Pure active ingredient radio-labeled. ecfr.gov |

Structure Activity Relationship Sar Studies and Chemical Design

Correlative Analysis of Molecular Structure and Biological Activity

The biological activity of 4,4'-Dichloroazoxybenzene is intrinsically linked to its molecular architecture. The compound is part of the larger family of azo compounds, which are known to have a wide range of biological activities. mdpi.comijhmr.com The analysis of related azo dyes shows that their biological activities, including toxicity and mutagenicity, can often be predicted based on their chemical structures. researchgate.net

The structure of this compound possesses distinct features that are critical to its biological interactions:

Aromatic Phenyl Rings: The two phenyl rings provide a rigid scaffold and a lipophilic character, influencing how the molecule distributes in biological systems and interacts with cellular components.

Para-Substituted Chlorine Atoms: The two chlorine atoms at the 4 and 4' positions significantly impact the molecule's electronic properties. As electron-withdrawing groups, they influence the reactivity of the aromatic rings and the azoxy bridge. Halogen substituents are known to have complex effects on the biological activity of aromatic compounds. In other classes of azo dyes, electron-withdrawing groups have been shown to influence antioxidant behavior. mdpi.com The position of these substituents is also crucial; studies on related aminoazobenzene dyes have shown that the location and size of substituents can alter mutagenicity. researchgate.net

The interplay between the lipophilicity conferred by the chlorinated phenyl rings and the specific electronic nature of the azoxy bridge dictates the compound's interaction with biological targets.

Analog design is a systematic process used to explore a compound's SAR by synthesizing and testing structurally related molecules. nih.gov The goal is to identify which structural modifications lead to changes in a desired biological endpoint, such as increasing potency or reducing toxicity.

For this compound, an analog design strategy would involve systematic modifications to its core structure. While specific research on the synthesis of its analogs for biological optimization is limited, a hypothetical design strategy can be outlined. The primary objectives would be to probe the importance of the halogen type, its position, and the nature of the core linkage.

| Analog | Structural Modification | Rationale for Synthesis | Predicted Impact on Biological Profile |

|---|---|---|---|

| 4,4'-Difluoroazoxybenzene | Replace Chlorine with Fluorine | To assess the effect of a smaller, more electronegative halogen on activity. | May alter binding affinity and metabolic stability. |

| 4,4'-Dibromoazoxybenzene | Replace Chlorine with Bromine | To evaluate the influence of a larger, less electronegative halogen. | Could change lipophilicity and steric interactions with biological targets. |

| 3,3'-Dichloroazoxybenzene | Move Chlorine from para (4) to meta (3) position | To determine the importance of substituent position on molecular symmetry and activity. | Likely to significantly alter binding geometry and toxicological endpoints. |

| 4,4'-Dichloroazobenzene | Reduction of the azoxy (-N=N(O)-) to an azo (-N=N-) group | To investigate the specific contribution of the oxygen atom in the azoxy bridge to the biological effect. | May lead to a different toxicological profile, as the electronic properties of the bridge are changed. |

| 4-Chloro-4'-methoxyazoxybenzene | Replace one Chlorine with a Methoxy group | To introduce an electron-donating group and break molecular symmetry. | Could decrease toxicity by altering metabolism and target interactions. |

Computational Approaches in SAR and QSAR

Computational methods are powerful tools for predicting the biological activity of chemicals and for guiding the design of new compounds. nih.gov These approaches, which include SAR and QSAR, build mathematical models that correlate a molecule's structural or physicochemical properties with its biological effects. nih.gov

SAR analyses can be broadly categorized into two types, depending on the available information about the biological target.

Ligand-Based SAR: This approach is used when the three-dimensional structure of the biological target (e.g., a protein or enzyme) is unknown. mdpi.com The analysis relies solely on a set of molecules (ligands) known to interact with the target. By comparing the structures and activities of these ligands, a pharmacophore model can be developed. researchgate.net This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. For this compound, a ligand-based study would involve analyzing a dataset of structurally similar azo compounds with known toxicities to build a predictive pharmacophore for that endpoint.

Receptor-Based SAR: This method, also known as structure-based drug design, is employed when the 3D structure of the biological target has been determined (e.g., through X-ray crystallography). nih.gov Using computational techniques like molecular docking, a compound such as this compound can be virtually fitted into the target's binding site. nih.gov This allows for the prediction of binding affinity and the visualization of key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are crucial for activity. This information can then be used to design analogs with improved binding and optimized biological effects.

Predictive modeling, particularly QSAR, aims to establish a mathematical relationship between a set of calculated chemical properties (descriptors) and an observed biological effect. nih.gov These models are invaluable for forecasting the potential toxicity of new or untested chemicals without the need for extensive experimental studies. nih.govsemanticscholar.org

Machine learning algorithms are increasingly used to build robust QSAR models for various toxicity endpoints. nih.gov Studies have successfully created models to predict human organ toxicity using chemical structure data, bioactivity data, or a combination of both. nih.gov For a compound like this compound, its structural descriptors (e.g., molecular weight, lipophilicity, electronic properties) could be used as inputs for such models to predict its potential for various toxicities.

The performance of these predictive models is often evaluated using statistical metrics like the Area Under the Receiver Operating Characteristic Curve (AUC-ROC), where a value closer to 1.0 indicates a more accurate model.

| Toxicity Endpoint | Model Performance (AUC-ROC) |

|---|---|

| Endocrine | 0.90 |

| Musculoskeletal | 0.88 |

| Peripheral Nerve and Sensation | 0.85 |

| Brain and Coverings | 0.83 |

| Liver | 0.78 |

| Kidney, Ureter, and Bladder | 0.78 |

| Lungs, Thorax, or Respiration | 0.75 |

Regulatory Science and Risk Assessment Frameworks

Environmental Risk Assessment Methodologies for Chemical Compounds

Environmental risk assessment for chemical compounds like 4,4'-dichloroazoxybenzene is a structured process designed to evaluate the potential adverse effects on the environment. fao.orgumweltbundesamt.de This process integrates data on a chemical's intrinsic properties, its fate and behavior in the environment, and its potential to cause harm to various organisms. fao.orgontosight.ai Methodologies for such assessments are established by international bodies and national regulatory agencies to ensure a consistent and science-based approach. roche.comeuropa.eu

The fundamental components of an environmental risk assessment traditionally include hazard identification, dose-response assessment, exposure assessment, and risk characterization. fao.org For environmental purposes, this translates to evaluating a substance's potential for persistence, bioaccumulation, and toxicity (PBT). epa.gov Due to its chlorinated aromatic structure, this compound is a candidate for such scrutiny, as these characteristics are common among persistent organic pollutants (POPs). ontosight.aieuropa.euundp.org

The process typically begins with problem formulation, where the scope and objectives of the assessment are defined. umweltbundesamt.de This is followed by an analysis of both potential effects and environmental exposure. The effects assessment involves identifying the hazards a chemical poses to various environmental compartments (water, soil, air) and determining concentrations below which adverse effects are unlikely to occur. roche.com The exposure assessment predicts the concentrations of the chemical that are likely to be found in these compartments (Predicted Environmental Concentration or PEC). roche.comrifcon.com Finally, in the risk characterization step, the predicted exposure concentrations are compared with the no-effect concentrations to determine the likelihood of environmental harm. roche.com

Several frameworks and models are employed in this process. For instance, the EU's toxicity model (EUSES) is used to describe the fate, exposure, and effects of toxic substances. bregroup.com Such models are crucial for systematically assessing the risks associated with industrial chemicals. oup.com

Regulatory Requirements for Environmental Fate Studies

Regulatory frameworks, such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), mandate comprehensive environmental fate studies for industrial chemicals. qima.comtextilefocus.com These studies are essential to predict how a substance like this compound will behave when released into the environment. battelle.org The requirements are designed to provide critical data for the exposure assessment phase of a risk assessment. hse.gov.uk

Environmental fate studies typically investigate several key processes:

Degradation: This includes studies on biotic degradation (biodegradability in water, soil, and sediment) and abiotic degradation (e.g., hydrolysis, photolysis). For persistent substances, standard laboratory tests may not fully reflect real-world conditions, necessitating more complex or field-simulated studies. battelle.org

Mobility: These studies assess the potential for a chemical to move between different environmental compartments. Key parameters include the adsorption/desorption coefficient (Koc), which indicates the tendency of a substance to bind to soil and sediment. umweltbundesamt.de

Bioaccumulation: This refers to the accumulation of a substance in living organisms. nih.gov The bioconcentration factor (BCF) is a key metric derived from these studies. nih.gov

International testing guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), provide standardized methods for conducting these studies to ensure data quality and comparability. europa.eu For example, OECD Test Guidelines cover aspects like biodegradability (OECD 301 series), bioaccumulation (OECD 305), and adsorption/desorption (OECD 106). The data generated from these studies are fundamental for calculating the Predicted Environmental Concentration (PEC) of a substance in various environmental compartments like surface water, soil, and groundwater. rifcon.com For substances classified as PBT, regulatory authorities may impose stringent controls, including restrictions on use or outright bans, to prevent environmental harm. epa.gov

The table below summarizes key environmental fate parameters and the typical regulatory data requirements.

| Parameter | Description | Relevance to this compound | Typical Regulatory Guideline |

| Hydrolysis | Rate of degradation in water due to reaction with water. | Chlorinated aromatic compounds can be resistant to hydrolysis. | OECD Guideline 111 |

| Aerobic and Anaerobic Biodegradation | Degradation by microorganisms in the presence or absence of oxygen. | The presence of chlorine atoms and the azoxy group can inhibit microbial degradation, leading to persistence. ontosight.ai | OECD Guidelines 301, 308, 309 |

| Adsorption/Desorption (Koc) | Tendency of the chemical to bind to organic carbon in soil and sediment. | High Koc values indicate lower mobility but potential for accumulation in sediment. | OECD Guideline 106 |

| Bioconcentration Factor (BCF) | Measure of a chemical's potential to accumulate in aquatic organisms. | Due to its lipophilicity, there is potential for bioaccumulation in fatty tissues. ontosight.aieuropa.eu | OECD Guideline 305 |

| Phototransformation in Water/Soil | Degradation due to light. | May be a relevant degradation pathway for substances present in sunlit surface waters or on soil surfaces. | OECD Guideline 316 |

Ecotoxicological Data Integration in Risk Assessment

The integration of ecotoxicological data is a critical step in characterizing the environmental risk of a chemical. This process combines data on the effects of a substance on various organisms to derive a concentration at which no adverse effects are expected, known as the Predicted No-Effect Concentration (PNEC). roche.com The PNEC is then compared to the Predicted Environmental Concentration (PEC) to calculate a risk quotient (PEC/PNEC). A risk quotient greater than 1 indicates a potential risk to the environment, which may trigger further investigation or risk mitigation measures. roche.comeuropa.eu

The derivation of the PNEC involves using results from ecotoxicity tests on a range of organisms representing different trophic levels (e.g., algae, invertebrates, fish). nih.gov These tests determine endpoints such as the EC50 (the concentration causing an effect in 50% of the test population) or the NOEC (No-Observed-Effect Concentration). roche.com Assessment factors (also known as safety factors) are then applied to the lowest available toxicity value to account for uncertainties, such as the extrapolation from laboratory species to the entire ecosystem. roche.com

For substances like this compound, which may be classified as persistent and bioaccumulative, the risk assessment must also consider the potential for secondary poisoning of predators that consume contaminated prey. europa.eu

In cases where experimental data are scarce, a "weight-of-evidence" approach may be used. researchgate.net This approach integrates all available information, including data from structurally similar compounds, quantitative structure-activity relationship (QSAR) models, and in vitro bioassays, to build a comprehensive picture of the potential risk. researchgate.netmdpi.com For example, the ecotoxicity of this compound could be initially estimated based on data for other chlorinated aromatic compounds or azo dyes. bregroup.comsustainability-directory.com The US EPA's ECOTOXicology Knowledgebase is a key resource that provides curated toxicity data to support such assessments. oup.com

The table below illustrates how different types of ecotoxicological data are used to assess risk.

| Data Type | Description | Integration in Risk Assessment | Example Organisms/Tests |

| Acute Aquatic Toxicity | Short-term effects on aquatic organisms. | Used to determine acute PNEC values and for hazard classification. | Fish (96h LC50), Daphnia (48h EC50), Algae (72h EC50). roche.com |

| Chronic Aquatic Toxicity | Long-term effects on survival, growth, and reproduction of aquatic organisms. | Preferred for deriving chronic PNEC values, as they reflect more realistic exposure scenarios. | Fish early-life stage tests, Daphnia reproduction tests. nih.gov |

| Sediment Toxicity | Effects on organisms living in sediment. | Crucial for substances with high Koc that accumulate in sediment. | Chironomid toxicity tests, Lumbriculus toxicity tests. rivm.nl |

| Terrestrial Toxicity | Effects on soil-dwelling organisms and plants. | Assesses risk to the terrestrial compartment. | Earthworm toxicity tests, plant growth tests. researchgate.net |

| Biomarkers/Genotoxicity | Sub-lethal effects at the cellular or molecular level. | Can provide early warning signals of potential harm and contribute to a weight-of-evidence assessment. nih.govresearchgate.net | Ames test, micronucleus test. |

Policy and Management Implications of Environmental Contaminants

The policy and management of environmental contaminants like this compound are guided by their potential to cause harm to human health and the environment. For substances that are identified as persistent, bioaccumulative, and toxic (PBT), international and national policies aim to reduce or eliminate their release into the environment. epa.goveuropa.eu